SN-38 carboxylate form

Cancer Pharmacology Topoisomerase I Inhibition Prodrug Activation

SN-38 carboxylate form (CHEBI:8989) is the open-ring hydroxy monocarboxylic acid anion derived from deprotonation of SN-38 carboxylic acid, existing as the major microspecies at physiological pH 7.3. It is the conjugate base of the closed-ring SN-38 lactone — the potent topoisomerase I inhibitor that constitutes the active metabolite of the anticancer prodrug irinotecan (CPT-11).

Molecular Formula C22H21N2O6-
Molecular Weight 409.4 g/mol
Cat. No. B1196016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-38 carboxylate form
Molecular FormulaC22H21N2O6-
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O
InChIInChI=1S/C22H22N2O6/c1-3-12-13-7-11(26)5-6-17(13)23-19-14(12)9-24-18(19)8-16(15(10-25)20(24)27)22(30,4-2)21(28)29/h5-8,25-26,30H,3-4,9-10H2,1-2H3,(H,28,29)/p-1/t22-/m0/s1
InChIKeyIRKZFHZUIBLGKU-QFIPXVFZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SN-38 Carboxylate Form: Chemical Identity and Procurement Baseline for the Irinotecan Active Metabolite


SN-38 carboxylate form (CHEBI:8989) is the open-ring hydroxy monocarboxylic acid anion derived from deprotonation of SN-38 carboxylic acid, existing as the major microspecies at physiological pH 7.3 [1]. It is the conjugate base of the closed-ring SN-38 lactone — the potent topoisomerase I inhibitor that constitutes the active metabolite of the anticancer prodrug irinotecan (CPT-11) [2]. The two forms coexist in a reversible, pH-dependent equilibrium, yet they exhibit profoundly divergent pharmacological, pharmacokinetic, and formulation properties that preclude interchangeable use in research and development [3].

Why SN-38 Carboxylate Form Cannot Be Substituted by SN-38 Lactone or Total SN-38 Measurements


SN-38 carboxylate and lactone are pharmacokinetically distinct agents that cannot be treated as interchangeable analytes, reference standards, or formulation inputs [1]. The carboxylate form exhibits approximately 10% of the cytotoxic potency of the lactone [2], undergoes glucuronidation at a rate up to 6-fold slower [1], and binds to human serum albumin with an association constant roughly 4-fold lower (Ka = 150 vs. 640 (M aa)⁻¹) [3]. Moreover, the interconversion kinetics are pH- and matrix-dependent, meaning that total SN-38 quantification — which conflates both forms — masks the therapeutically relevant lactone fraction [4]. These quantifiable biochemical and pharmacological divergences directly impact experimental reproducibility, bioanalytical accuracy, and formulation performance.

Quantitative Differentiation Evidence: SN-38 Carboxylate Form Versus Closest Comparators


Cytotoxic Potency: SN-38 Carboxylate Is ~10-Fold Less Potent Than the Lactone Form

The carboxylate form of SN-38 exhibits approximately 10% of the cytotoxic potency of the lactone form [1]. This potency differential is a consequence of the lactone ring being essential for binding to the topoisomerase I–DNA cleavable complex; ring opening to the carboxylate abolishes this interaction. In contrast, the parent prodrug irinotecan (CPT-11) is essentially inactive toward topoisomerase I in vitro (IC₅₀ > 100 nM in HT-29 colon cancer cells), requiring carboxylesterase-mediated conversion to SN-38 lactone to achieve an IC₅₀ of 8.8 nM [2].

Cancer Pharmacology Topoisomerase I Inhibition Prodrug Activation

Glucuronidation Clearance: SN-38 Lactone Is Conjugated up to 6-Fold Faster Than the Carboxylate

In human hepatic and intestinal microsomes, as well as recombinant UGT1A isoforms (1A1, 1A7, 1A8, 1A9), the lactone form of SN-38 consistently exhibited catalytic rates of glucuronidation up to 6-fold greater than the carboxylate form [1]. The rank order of glucuronidation for both forms was UGT1A7 > 1A1 > 1A9 > 1A8 in human isoforms, but the absolute rate difference persisted across all tissues and isoforms examined. Stability experiments further revealed that the lactone was stabilized by rat microsomes, whereas the opposite occurred in human microsomes and recombinant isoforms, underscoring species-specific handling of the two forms [1].

Drug Metabolism UGT1A Isoforms Detoxification Pathways

Human Serum Albumin Binding: Lactone Affinity Exceeds Carboxylate by ~4.3-Fold

Fluorescence lifetime titration binding isotherms constructed for the albumin interactions of SN-38 and its carboxylate form revealed a higher overall association constant for the lactone form [Ka = 640 (M amino acid residues)⁻¹] relative to the carboxylate form [Ka = 150 (M aa)⁻¹] [1]. This ~4.3-fold preferential binding of the lactone to HSA contrasts sharply with the behavior of the parent camptothecin, where HSA preferentially binds the carboxylate form and thereby drives lactone ring opening. For SN-38, the enhanced stability in human plasma is attributable to preferential HSA associations with the lactone form [1].

Plasma Protein Binding Drug Distribution Pharmacokinetic Modeling

Formulation Drug Loading: NaOH-Mediated Carboxylate Conversion Enables 4–19× Higher Payload Capacity

The poor aqueous and organic solvent solubility of SN-38 lactone has historically limited drug loading in polymer–drug conjugates to 1–5% w/w [1]. A recently developed encapsulation strategy exploits the reversible lactone–carboxylate equilibrium by using NaOH-induced conversion of the lactone to the carboxylate form, which is then encapsulated within human serum albumin–polylactic acid (HSA-PLA) nanoparticles. This approach achieved a drug loading capacity of 19% w/w — a 4- to 19-fold improvement over conventional polymer conjugation strategies [1]. The encapsulated carboxylate retains its reversibility and can be converted back to the active lactone form by addition of HCl [1].

Nanoparticle Formulation Drug Delivery Solubility Enhancement

In Vivo Pharmacokinetic Fate: Lactone and Carboxylate Exhibit Distinct Disposition Profiles

Following intravenous bolus administration of each form to rats, SN-38 lactone had greater plasma clearance and a greater distribution volume than the carboxylate [1]. After SN-38 lactone injection, the lactone-to-carboxylate concentration ratio stabilized from 30 to 90 min post-dose; after carboxylate dosing, the carboxylate form predominated throughout the entire observation period [1]. In cancer patients receiving irinotecan (CPT-11), SN-38 was present predominantly as the lactone at all times, with a lactone/total AUC ratio of 64.0 ± 3.4%, demonstrating little interpatient variability [2]. In the rat, the SN-38 lactone AUC contribution to total SN-38 AUC was 57%, independent of CPT-11 dose [1].

Pharmacokinetics Drug Disposition Plasma Concentration Ratio

Aqueous Solubility and Speciation: Carboxylate Is the Dominant Form at Physiological pH and Enables Direct Formulation Processing

SN-38 lactone is practically insoluble in water (solubility < 0.001 mg/mL at 25°C) and sparingly soluble in most organic solvents, with the lactone ring undergoing hydrolysis to the carboxylate at pH > 6 [1]. The carboxylate form, as the conjugate base with a net negative charge (molecular formula C₂₂H₂₁N₂O₆⁻, MW 409.41), is the major microspecies at pH 7.3 and exhibits substantially enhanced aqueous solubility [2]. At equilibrium at physiological pH, the lactone-to-carboxylate ratio for camptothecins is typically 15–23% lactone, with the carboxylate predominating [3]. This pH-dependent speciation is directly exploitable: NaOH-induced conversion of the lactone to the soluble carboxylate form enables dissolution in aqueous processing media, as demonstrated in nanoparticle formulation workflows [1].

Physicochemical Characterization pH-Dependent Stability Pre-formulation

Definitive Application Scenarios for SN-38 Carboxylate Form in Research and Industrial Procurement


Bioanalytical Reference Standard for Speciated LC-MS/MS Quantification of SN-38 Lactone and Carboxylate in Plasma

Regulatory bioanalysis of irinotecan and SN-38 in pharmacokinetic studies requires simultaneous, speciated quantification of both the active lactone and inactive carboxylate forms. The SN-38 carboxylate form serves as the authentic reference standard for the carboxylate analyte, enabling accurate calibration of the carboxylate channel in HPLC-UV or LC-MS/MS methods. Because the lactone/total AUC ratio is a critical parameter — 64.0 ± 3.4% in patients [1] and 57% in rats [2] after CPT-11 administration — the availability of a certified carboxylate reference standard is essential for method validation, avoiding the ~10-fold potency overestimation that occurs when total SN-38 is used without speciation [3].

Nanoparticle and Liposomal Formulation Development Exploiting Reversible Lactone–Carboxylate Equilibrium

The carboxylate form enables a transformative formulation strategy: NaOH-mediated conversion of SN-38 lactone to the water-soluble carboxylate permits encapsulation at payloads reaching 19% w/w in HSA-PLA nanoparticles, compared to 1–5% w/w for conventional polymer–SN-38 conjugates [1]. The encapsulated carboxylate is quantitatively reconvertible to the active lactone by HCl addition, restoring full pharmacological activity. This reversible chemistry eliminates the need for complex polymer conjugation chemistry and dramatically simplifies large-scale manufacturing. Procurement of high-purity SN-38 carboxylate (or its disodium salt, CAS 142677-15-4) directly supports this streamlined formulation workflow [1].

In Vitro UGT Glucuronidation Assays for Irinotecan Pharmacogenomics and Drug–Drug Interaction Screening

Because SN-38 lactone is glucuronidated up to 6-fold faster than the carboxylate by human UGT1A isoforms [1], in vitro metabolism studies using recombinant UGT1A1, 1A7, 1A8, and 1A9 must employ the correct form of the substrate. The carboxylate form is required as a discrete substrate in parallel incubations to establish isoform-specific kinetic constants (Km, Vmax) for the carboxylate-specific glucuronidation pathway. This is clinically relevant because UGT1A1*28 polymorphism status governs irinotecan toxicity, and accurate phenotyping of UGT1A activity toward both SN-38 forms is essential for predicting individualized SN-38 clearance [1].

HSA Binding and Plasma Stability Studies for Lead Optimization of Camptothecin Analogues

The ~4.3-fold differential in HSA binding affinity between SN-38 lactone (Ka = 640 (M aa)⁻¹) and carboxylate (Ka = 150 (M aa)⁻¹) [1] establishes the carboxylate form as an essential tool for deconvoluting the protein-binding contributions to camptothecin lactone stability. In drug discovery programs optimizing next-generation camptothecins, parallel HSA binding experiments with both the lactone and carboxylate forms of SN-38 provide benchmark values against which novel analogues are compared. This enables structure–activity relationship (SAR) studies that discriminate between modifications that alter intrinsic lactone stability versus those that modulate HSA binding preferences — a distinction critical for predicting in vivo half-life and tumor delivery [1].

Quote Request

Request a Quote for SN-38 carboxylate form

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.